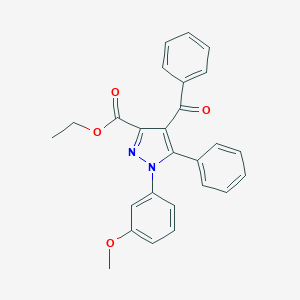
ethyl 4-benzoyl-1-(3-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-benzoyl-1-(3-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been extensively studied for its biological activities. In
Mecanismo De Acción
The mechanism of action of ethyl 4-benzoyl-1-(3-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood. However, studies have shown that the compound exerts its biological effects through the modulation of various signaling pathways. For example, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, the compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
Ethyl 4-benzoyl-1-(3-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, the compound has been shown to scavenge free radicals and protect against oxidative stress. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-benzoyl-1-(3-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate in lab experiments is its high purity and stability. The compound is readily available and can be synthesized in large quantities, making it suitable for high-throughput screening assays. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on ethyl 4-benzoyl-1-(3-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One potential direction is the development of analogs with improved pharmacological properties, such as increased solubility and potency. Additionally, the compound could be used as a starting point for the development of novel metal complexes with enhanced catalytic or sensing properties. Further studies are also needed to elucidate the mechanism of action of the compound and its potential applications in various disease models.
Métodos De Síntesis
The synthesis of ethyl 4-benzoyl-1-(3-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate involves the reaction of 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one with hydrazine hydrate and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through the formation of a pyrazole intermediate, which is then esterified to yield the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Ethyl 4-benzoyl-1-(3-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for drug development. Additionally, the compound has been used as a ligand in the design of metal complexes for various applications, including catalysis and sensing.
Propiedades
Fórmula molecular |
C26H22N2O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
ethyl 4-benzoyl-1-(3-methoxyphenyl)-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C26H22N2O4/c1-3-32-26(30)23-22(25(29)19-13-8-5-9-14-19)24(18-11-6-4-7-12-18)28(27-23)20-15-10-16-21(17-20)31-2/h4-17H,3H2,1-2H3 |
Clave InChI |
XHYQNZFVKAWOCK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)OC |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[(2-fluorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292250.png)
![(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
![(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292252.png)
![(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)
![(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292255.png)
![(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292256.png)
![4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292258.png)
![(10E)-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292260.png)
![(3Z)-3-[(3-methoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292261.png)
![(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292262.png)
![(3Z)-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292263.png)
![(3Z)-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292264.png)
![(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one](/img/structure/B292267.png)
![(3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one](/img/structure/B292271.png)